molecular formula C15H15N5O3S B2694456 N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034227-56-8

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2694456
CAS No.: 2034227-56-8
M. Wt: 345.38
InChI Key: ACSQXXZWFCSDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a 2,1,3-benzothiadiazole core linked via a carboxamide group to a methyl-substituted 1,2,4-oxadiazole ring. The oxadiazole moiety is further substituted with an oxan-4-yl (tetrahydropyran-4-yl) group. This structural architecture is characteristic of pharmacologically active molecules, as heterocycles like benzothiadiazole and oxadiazole are widely explored in medicinal chemistry for their bioactivity . While direct data on this compound are absent in the provided evidence, its design aligns with compounds targeting infectious diseases (e.g., antituberculosis agents in ) and neurological pathways (e.g., kappa-opioid antagonists in ). The oxan-4-yl group may enhance solubility or modulate target binding compared to aromatic substituents in analogs .

Properties

IUPAC Name

N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c21-15(10-1-2-11-12(7-10)20-24-19-11)16-8-13-17-14(18-23-13)9-3-5-22-6-4-9/h1-2,7,9H,3-6,8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQXXZWFCSDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by its attachment to the benzothiadiazole core. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The oxadiazole and benzothiadiazole rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkyl halides, and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has shown promise in several therapeutic areas:

Antimicrobial Activity : Compounds containing the 1,2,4-oxadiazole ring have demonstrated significant antimicrobial properties against various pathogens. Research indicates that derivatives of oxadiazoles exhibit antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .

Anticancer Properties : The compound has been explored for its potential anticancer effects. Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, some derivatives have exhibited cytotoxic activity against specific cancer cell lines such as breast cancer and melanoma .

Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties. Research on similar oxadiazole derivatives suggests their ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases .

Materials Science

In addition to its biological applications, this compound is being investigated for use in materials science:

Polymer Development : The unique properties of this compound allow it to be used as a building block for synthesizing new polymers with specific functionalities. These materials can have applications in coatings and electronic devices due to their enhanced thermal stability and electrical properties.

Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting catalytic properties and could be utilized in various chemical reactions.

Table of Selected Studies

Study ReferenceFocusFindings
Antimicrobial ActivityDemonstrated broad-spectrum antibacterial and antifungal effects of oxadiazole derivatives.
Anticancer PropertiesIdentified significant cytotoxic effects against breast cancer and CNS cancer cell lines with certain derivatives showing IC50 values lower than standard treatments.
Synthesis MethodsDiscussed various synthetic routes for producing oxadiazole derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzothiadiazole moiety may enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules from the evidence, focusing on key attributes such as structure, activity, pharmacokinetics, and synthesis.

Table 1: Comparative Analysis of Structural Analogs

Compound Name (ID) Core Structure Key Substituents Biological Activity Pharmacokinetic Properties Synthesis Yield (If Reported) References
Target Compound Benzothiadiazole-carboxamide Oxan-4-yl-oxadiazole-methyl Not explicitly reported (inferred) Unknown Not reported -
C22: 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-carboxamide 4-Fluorophenyl-oxadiazole Antituberculosis (IC50 not given) Favorable ADMET profiles -
SLF108185117 Propan-1-amine 4-Decylphenyl-oxadiazole S1P transport modulation Not reported -
Z2194302854 Propanamide 3-Isopropyl-oxadiazole CFTR potentiator Not reported 47%
Navacaprant () Quinoline-piperidine 3-Methyl-oxadiazole, oxan-4-yl Kappa-opioid receptor antagonist Not reported -
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () 1,2,4-Oxadiazole 4-Nitrophenyl, 4-phenoxyphenyl Antimicrobial (enteric pathogens) Not reported Ethical yields via EDC/HOBt

Key Observations:

Structural Variations and Bioactivity: The target compound’s oxan-4-yl group distinguishes it from analogs like C22 (4-fluorophenyl) and SLF108185117 (decylphenyl). Aromatic substituents in C22 and derivatives correlate with antituberculosis and antimicrobial activities, respectively, whereas oxan-4-yl may improve pharmacokinetics or selectivity . Navacaprant () shares the oxan-4-yl group but incorporates a quinoline-piperidine scaffold, highlighting the versatility of oxadiazole in diverse therapeutic contexts .

Synthesis and Yield :

  • Z2194302854 (47% yield, ) and compounds (ethical yields via EDC/HOBt coupling) demonstrate feasible synthetic routes for oxadiazole-carboxamide derivatives. The target compound’s synthesis would likely require similar coupling strategies .

Pharmacokinetic Trends :

  • C22 exhibited favorable ADMET profiles in silico, suggesting that the carboxamide linkage and fluorophenyl group enhance drug-likeness. The target compound’s oxan-4-yl group could further optimize solubility or metabolic stability .

Research Implications and Gaps

  • Synthetic Challenges : The oxan-4-yl group may introduce steric hindrance during synthesis, necessitating optimized conditions (e.g., catalytic methods in or 9).
  • Comparative Pharmacodynamics : Further studies are needed to evaluate whether the benzothiadiazole-oxadiazole hybrid offers synergistic effects compared to standalone heterocycles in analogs.

Biological Activity

N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that incorporates both oxadiazole and benzothiadiazole moieties. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H17N3O3S
  • SMILES Notation : C1=CC2=C(C=C1)N=C(S2)N(C(=O)NCC(C)C)C(=O)N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxadiazole Ring : Cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
  • Attachment of the Oxane Ring : Nucleophilic substitution reactions involving suitable oxane precursors.
  • Formation of the Benzothiadiazole Moiety : Cyclization of a thiophene derivative with an electrophile.
  • Final Coupling : Amide bond formation using coupling reagents such as EDCI or DCC.

Antimicrobial Activity

Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance, compounds similar to N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole have shown efficacy against various bacterial strains. A study reported that certain oxadiazole derivatives demonstrated antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of oxadiazole derivatives has been well-documented. For example, compounds from the oxadiazole class were evaluated using the carrageenan-induced rat paw edema test and exhibited notable anti-inflammatory effects. In addition to anti-inflammatory activity, some derivatives also showed analgesic properties .

Anticancer Activity

A series of 1,2,4-oxadiazole derivatives have been synthesized and tested for anticancer activity against various cancer cell lines. Compounds similar to N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole were found to inhibit cancer cell proliferation effectively. Notably, certain compounds demonstrated broad-spectrum activity against multiple cancer types in vitro .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with oxadiazole derivatives:

StudyFindings
Zhu et al. (2020)Reported that novel 1,2,4-oxadiazole derivatives exhibited moderate nematocidal and antifungal activities .
PMC Review (2022)Discussed the potential of oxadiazoles in inhibiting Mycobacterium tuberculosis with promising results .
Sphinxsai ReviewEvaluated various 1,3,4-oxadiazole derivatives for their analgesic and antioxidant activities .

Q & A

Q. What are the standard synthetic routes for preparing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide?

  • Methodological Answer : The synthesis typically involves coupling the oxadiazole and benzothiadiazole moieties. Key steps include:
  • Oxadiazole Formation : Reacting 3-(oxan-4-yl)-1,2,4-oxadiazole-5-carboxylic acid with chloroacetyl chloride in the presence of triethylamine to activate the carboxyl group .
  • Amide Bond Formation : Coupling the activated intermediate with 2,1,3-benzothiadiazole-5-carboxamide via nucleophilic substitution in anhydrous dioxane or DMF .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., oxan-4-yl methylene protons at δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm1^{-1}) and oxadiazole ring vibrations (~950 cm1^{-1}) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at calculated m/z) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert conditions (argon/vacuum) at –20°C in amber vials to prevent hydrolysis or photodegradation. Monitor stability via periodic HPLC analysis (e.g., every 6 months) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to determine HOMO-LUMO gaps, electrostatic potential maps, and charge distribution .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on oxadiazole and benzothiadiazole pharmacophores .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Dose-Response Studies : Perform in vitro assays (e.g., IC50_{50} determination) across multiple cell lines to validate potency ranges .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to discrepancies .
  • Comparative SAR : Synthesize analogs (e.g., replacing oxan-4-yl with cyclohexyl) to isolate structural determinants of activity .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)2_2) for reductive cyclization steps to improve efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) for amide coupling steps .
  • Process Analytics : Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.